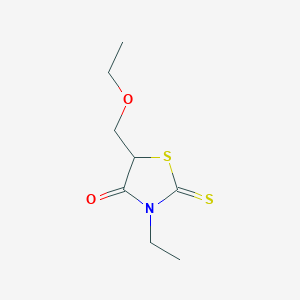
1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride is a pyridinium salt, a class of compounds known for their diverse applications in organic chemistry and pharmaceuticals. This compound features a pyridinium core substituted with a formyl group at the 2-position and a nitro group at the 6-position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride typically involves the reaction of 2-formyl-6-nitrobenzaldehyde with pyridine in the presence of a suitable chlorinating agent. The reaction conditions often include:
Solvent: Common solvents include acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as Lewis acids may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products:
Oxidation: 1-(2-Carboxy-6-nitrophenyl)pyridin-1-ium chloride.
Reduction: 1-(2-Formyl-6-aminophenyl)pyridin-1-ium chloride.
Substitution: 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium hydroxide.
Scientific Research Applications
1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication and protein synthesis, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
1-(2-Formyl-6-nitrophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts and related compounds:
Similar Compounds: Pyridinium chloride, 1-(2-Formylphenyl)pyridin-1-ium chloride, 1-(6-Nitrophenyl)pyridin-1-ium chloride.
Properties
CAS No. |
61063-04-5 |
|---|---|
Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
3-nitro-2-pyridin-1-ium-1-ylbenzaldehyde;chloride |
InChI |
InChI=1S/C12H9N2O3.ClH/c15-9-10-5-4-6-11(14(16)17)12(10)13-7-2-1-3-8-13;/h1-9H;1H/q+1;/p-1 |
InChI Key |
JKISNWBWHIZMIT-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=[N+](C=C1)C2=C(C=CC=C2[N+](=O)[O-])C=O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


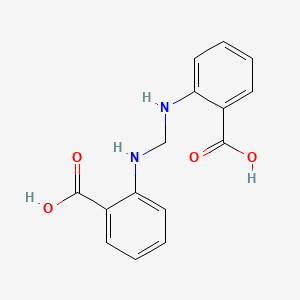
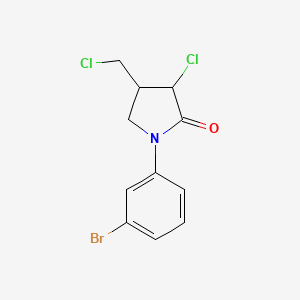
![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)
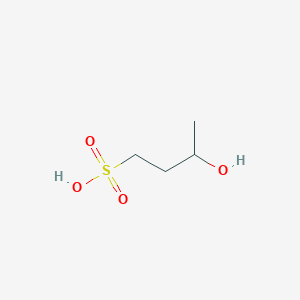

![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)
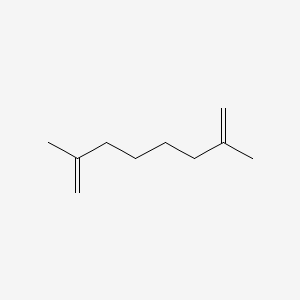
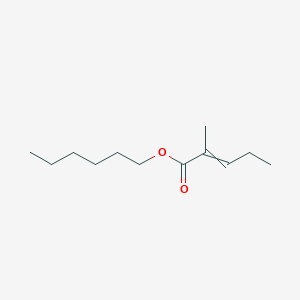
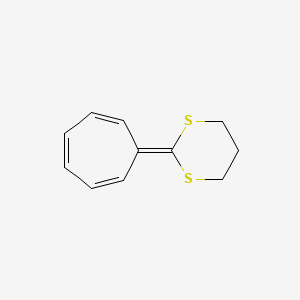
![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)
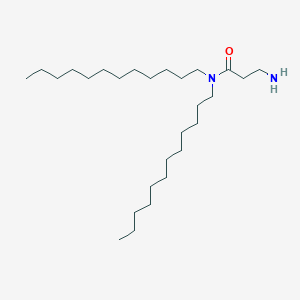

![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
